![molecular formula C10H10O2 B3053844 2-Benzoxepin-1(3H)-one, 4,5-dihydro- CAS No. 5651-62-7](/img/structure/B3053844.png)
2-Benzoxepin-1(3H)-one, 4,5-dihydro-
Overview
Description
2-Benzoxepin-1(3H)-one, 4,5-dihydro- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is known for its unique chemical structure and has been studied extensively for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism Of Action
The mechanism of action of 2-Benzoxepin-1(3H)-one, 4,5-dihydro- is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. Additionally, it may also inhibit the proliferation of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects
2-Benzoxepin-1(3H)-one, 4,5-dihydro- has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase II and DNA polymerase. Additionally, it has been shown to cause DNA damage and induce oxidative stress in cancer cells.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-Benzoxepin-1(3H)-one, 4,5-dihydro- in lab experiments is its potential application in medicinal chemistry. It has been shown to exhibit significant antitumor activity and has the potential to be used as a chemotherapeutic agent. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been shown to exhibit significant toxicity in vitro and in vivo studies.
Future Directions
There are several future directions for the study of 2-Benzoxepin-1(3H)-one, 4,5-dihydro-. One of the most promising directions is the development of novel chemotherapeutic agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential application in other fields of scientific research such as materials science and organic synthesis.
Scientific Research Applications
2-Benzoxepin-1(3H)-one, 4,5-dihydro- has been extensively studied for its potential application in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit significant antitumor activity and has the potential to be used as a chemotherapeutic agent.
properties
IUPAC Name |
4,5-dihydro-3H-2-benzoxepin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-9-6-2-1-4-8(9)5-3-7-12-10/h1-2,4,6H,3,5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKWMWZIAMTAPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)OC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500150 | |
Record name | 4,5-Dihydro-2-benzoxepin-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoxepin-1(3H)-one, 4,5-dihydro- | |
CAS RN |
5651-62-7 | |
Record name | 4,5-Dihydro-2-benzoxepin-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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